Pasireotide pamoate
CAS No.: 396091-79-5
Cat. No.: VC0538668
Molecular Formula: C81H82N10O15
Molecular Weight: 1435.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 396091-79-5 |
|---|---|
| Molecular Formula | C81H82N10O15 |
| Molecular Weight | 1435.6 g/mol |
| IUPAC Name | [(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C58H66N10O9.C23H16O6/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1 |
| Standard InChI Key | HSXBEUMRBMAVDP-QKXVGOHISA-N |
| Isomeric SMILES | C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
| SMILES | C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
| Canonical SMILES | C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Pasireotide pamoate is a salt formed by combining pasireotide, a cyclic hexapeptide, with pamoic acid (4,4'-methylenebis(3-hydroxy-2-naphthoic acid)). The molecular formula of the compound is C<sub>58</sub>H<sub>66</sub>N<sub>10</sub>O<sub>9</sub> · C<sub>23</sub>H<sub>16</sub>O<sub>6</sub>, with a molecular weight of 1,435.58 g/mol . The structural complexity arises from the peptide backbone modified with unnatural amino acids, including D-tryptophan and O-benzyltyrosine, which enhance metabolic stability and receptor binding affinity .
Structural Features
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Peptide Core: Cyclohexapeptide sequence: -(4R)-4-(2-aminoethylcarbamoyloxy)-L-prolyl-L-phenylglycyl-D-tryptophyl-L-lysyl-4-O-benzyl-L-tyrosyl-L-phenylalanyl- .
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Pamoate Counterion: The pamoic acid moiety contributes to the compound’s low solubility, enabling sustained release from biodegradable poly(D,L-lactide-co-glycolide) (PLGA) microspheres .
Table 1: Comparative Properties of Pasireotide Salts
Pharmacological Mechanism and Receptor Binding
Pasireotide exerts its therapeutic effects through high-affinity binding to somatostatin receptors (SSTRs), with preferential activity at SSTR-1, SSTR-2, SSTR-3, and SSTR-5 . Its 40-fold greater affinity for SSTR-5 compared to native somatostatin-14 underpins its efficacy in corticotroph adenomas, which overexpress this receptor subtype .
Key Pharmacodynamic Properties
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Inhibition of ACTH Secretion: By activating SSTR-5 on pituitary corticotroph adenomas, pasireotide suppresses adrenocorticotropic hormone (ACTH) release, thereby reducing cortisol production in adrenal glands .
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Antiproliferative Effects: Activation of SSTR-2 and SSTR-5 inhibits cell proliferation in neuroendocrine tumors .
Table 2: Receptor Binding Affinity (IC<sub>50</sub>, nM)
| Receptor | Pasireotide | Octreotide |
|---|---|---|
| SSTR-1 | 9.3 | >1,000 |
| SSTR-2 | 1.0 | 0.6 |
| SSTR-3 | 1.5 | >1,000 |
| SSTR-5 | 0.2 | 180 |
| Data derived from in vitro assays . |
Clinical Applications and Efficacy
Cushing’s Disease
In a Phase III trial (NCT01374906), 162 patients with persistent or recurrent Cushing’s disease received pasireotide LAR (10–60 mg/month). At 6 months, 29% of patients achieved normalized urinary free cortisol (UFC) levels, with a median UFC reduction of 48% . Long-term follow-up demonstrated sustained efficacy, though hyperglycemia-related discontinuations occurred in 14% of patients .
Acromegaly
A randomized, double-blind study compared pasireotide LAR (40–60 mg/month) to octreotide LAR (20–30 mg/month) in 198 patients. At 12 months, 31% of pasireotide-treated patients achieved biochemical control (IGF-1 normalization) versus 19% on octreotide (p=0.03) .
Table 3: Key Clinical Trial Outcomes
| Indication | Trial Phase | Patients | Efficacy Endpoint | Result |
|---|---|---|---|---|
| Cushing’s Disease | III | 162 | UFC normalization | 29% at 6 months |
| Acromegaly | III | 198 | IGF-1 normalization | 31% vs. 19% |
Pharmacokinetics and Dosage
Absorption and Distribution
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Subcutaneous (Diaspartate): Peak plasma concentration (C<sub>max</sub>) occurs within 0.25–0.5 hours; bioavailability is ~80% .
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Intramuscular (Pamoate LAR): Sustained release over 28 days due to PLGA microsphere degradation; steady-state achieved after 2–3 doses .
Metabolism and Excretion
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Metabolism: Limited hepatic metabolism via cytochrome P450 isoforms; 90% excreted unchanged .
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Elimination: Primarily biliary excretion (48%), with renal clearance accounting for 7.6% .
| Adverse Event | Incidence (%) | Management Strategy |
|---|---|---|
| Hyperglycemia | 58 | Metformin, GLP-1 agonists |
| Diarrhea | 58 | Loperamide, hydration |
| Nausea | 52 | Antiemetics, dose reduction |
| Cholelithiasis | 24 | Ultrasound monitoring |
Synthesis and Formulation
Pasireotide pamoate is synthesized via solid-phase peptide synthesis (SPPS), followed by salt formation with pamoic acid. The LAR formulation encapsulates the drug in PLGA microspheres (10–60 mg/vial), which degrade hydrolytically to release pasireotide over 4 weeks .
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